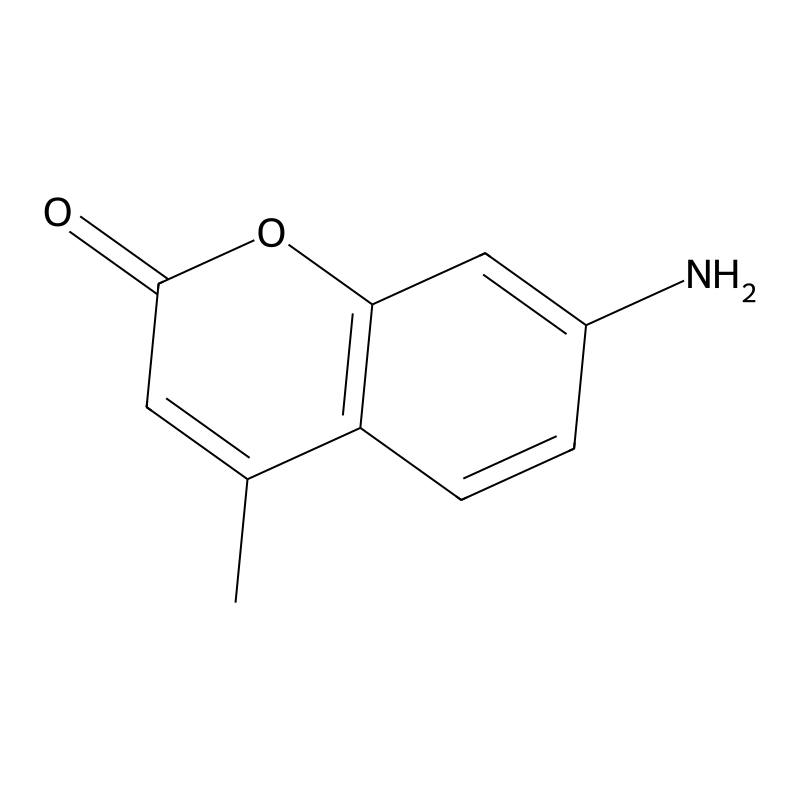

7-Amino-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

7-Amino-4-methylcoumarin (CAS: 26093-31-2), often abbreviated as AMC, is a foundational blue-emitting fluorophore and a critical chemical intermediate. Its primary value in procurement stems from its role as the fluorogenic leaving group in a vast range of enzyme activity assays, particularly for proteases. When conjugated to a substrate like a peptide, its fluorescence is quenched; upon enzymatic cleavage, the free AMC is released, producing a strong, quantifiable fluorescent signal with excitation/emission maxima around 345-380 nm and 440-460 nm, respectively. This 'turn-on' mechanism provides a high signal-to-noise ratio, making it a well-established and cost-effective choice for developing sensitive biochemical assays.

Substituting 7-Amino-4-methylcoumarin (AMC) with close analogs like 7-amino-4-(trifluoromethyl)coumarin (AFC) or the parent 7-aminocoumarin is often unviable in established workflows. Seemingly minor structural changes significantly alter core performance metrics critical for reproducibility. For example, introducing a trifluoromethyl group (AFC) alters spectral properties and can impact enzyme kinetics. Similarly, removing the 4-methyl group affects solubility and the local environment of the amino group, which is the primary site for derivatization. Using a different fluorophore requires complete re-validation of assays, including determination of new Michaelis-Menten constants (Km/Vmax) and recalibration of fluorescence standards. For synthesis applications, the reactivity of the 7-amino group is influenced by the 4-position substituent, making direct substitution in established protocols unreliable. Therefore, specifying CAS 26093-31-2 is critical for maintaining data comparability and avoiding costly process redevelopment.

Precursor for High-Turnover Enzyme Substrates: Demonstrating Superior Catalytic Efficiency

In comparative kinetic studies of deubiquitinating enzymes, substrates utilizing AMC as the leaving group show dramatically higher catalytic efficiencies (kcat/Km) than analogous short peptide substrates. For the enzyme UCH-L3, the kcat/Km for hydrolysis of Ubiquitin-AMC was over 10,000,000-fold greater than for the hydrolysis of Z-Leu-Arg-Gly-Gly-AMC. This demonstrates that the AMC fluorophore is an integral part of a highly efficient substrate structure recognized by the enzyme, not merely an inert reporter.

| Evidence Dimension | Ratio of Catalytic Efficiency (kcat/Km) |

| Target Compound Data | Ratio for Ubiquitin-AMC is >10^7 |

| Comparator Or Baseline | Ratio for Z-Leu-Arg-Gly-Gly-AMC is 1 (baseline) |

| Quantified Difference | >10,000,000-fold increase |

| Conditions | Enzyme: UCH-L3. Comparison between a full ubiquitin protein substrate and a small peptide substrate, both terminating in AMC. |

This establishes AMC as the industry-standard precursor for creating exceptionally sensitive substrates, enabling detection of low enzyme concentrations critical in drug discovery and diagnostics.

Optimized Synthesis Yield via Pechmann Reaction: Superior Reactivity over Hydroxy-Analogs

In the solvent-free Pechmann synthesis of coumarins using a nano-crystalline sulfated-zirconia catalyst, the m-aminophenol precursor to 7-Amino-4-methylcoumarin is significantly more reactive than the m-hydroxy phenol precursor to 7-hydroxy-4-methylcoumarin. The synthesis of AMC reached ~100% conversion and selectivity in just 2 minutes at 110 °C. In contrast, the synthesis of its 7-hydroxy analog required 3 hours at a much higher temperature of 170 °C to achieve a 94% yield.

| Evidence Dimension | Reaction Time to >90% Yield |

| Target Compound Data | 2 minutes (for AMC synthesis) |

| Comparator Or Baseline | 3 hours (180 minutes) (for 7-hydroxy-4-methylcoumarin synthesis) |

| Quantified Difference | 90x faster reaction time |

| Conditions | Solvent-free Pechmann reaction with nano-crystalline sulfated-zirconia catalyst. Target: 110 °C; Comparator: 170 °C. |

For bulk procurement or in-house synthesis, the selection of m-aminophenol to produce AMC offers substantially improved process efficiency, leading to lower energy costs, higher throughput, and a more favorable manufacturing profile.

Solvatochromism: Predictable Spectral Shifts Based on Solvent Polarity

The photophysical properties of 7-Amino-4-methylcoumarin are highly sensitive to the solvent environment, a key consideration for formulation and assay development. For example, the emission maximum (λem) exhibits a predictable bathochromic (red) shift with increasing solvent polarity. In non-polar cyclohexane, the emission peak is at 422 nm, while in highly polar water, it shifts to 448 nm. This well-documented solvatochromism allows for rational solvent selection to tune optical properties for specific instrumentation or to probe local microenvironments.

| Evidence Dimension | Fluorescence Emission Maximum (λem) |

| Target Compound Data | 448 nm (in Water) |

| Comparator Or Baseline | 422 nm (in Cyclohexane) |

| Quantified Difference | 26 nm red-shift |

| Conditions | Measurement of fluorescence emission spectra in solvents of varying polarity. |

This predictable behavior is a procurement-relevant property, as it ensures the compound can be effectively formulated in various aqueous buffers and organic co-solvents to meet the specific spectral requirements of diverse plate readers and microscopes.

High-Throughput Screening (HTS) for Protease Inhibitors

AMC is the precursor of choice for synthesizing fluorogenic peptide substrates used to screen large compound libraries for protease inhibitors. Its high quantum yield upon cleavage provides the robust signal-to-noise ratio required for sensitive and reproducible Z'-factor scores in automated HTS workflows.

Development of Custom Fluorogenic Substrates for Novel Enzymes

The well-established chemistry for conjugating peptides or other recognition motifs to the 7-amino group makes AMC a reliable starting material for creating novel enzyme assays. Its proven performance as a leaving group in diverse enzyme classes, from proteases to deubiquitinases, provides a high probability of success when developing new activity-based probes.

Use as a Reference Standard for Calibrating Fluorescence-Based Assays

Due to its stable and well-characterized fluorescence, high-purity 7-Amino-4-methylcoumarin serves as an essential reference standard. It is used to generate standard curves that convert relative fluorescence units (RFU) into absolute molar concentrations of product formed, a critical step for determining enzyme kinetic parameters like Vmax.

Large-Scale Synthesis of Fluorescent Probes

The high reactivity and rapid conversion rates of its precursors in catalyzed reactions make AMC a superior choice for industrial-scale synthesis. The efficient and high-yield synthesis process translates to better economics and a more sustainable manufacturing profile for downstream production of commercial assay kits and reagents.

References

- [3] Dang, L. C., et al. Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes. Biochemistry 37, 7 (1998): 1868-1879.

- [4] Synthesis of 7‐amino‐4‐methylcoumarin (AMC) derivatives and their hydrolysis by plant cysteine proteinases. International Journal of Peptide and Protein Research. Published October 1989.

- [5] Reddy, B. M., et al. Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications 9, 6 (2008): 1414-1418.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Kisselev, A.F., and Goldberg, A.L. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods Enzymol. 398, 364-378 (2005).

3. Prudnikov, I.M., and Smirnov, A.N. Short peptide tools for monitoring caspase and proteasome activities in embryonal and adult rat brain lysates: An approach for the differential identification of proteases. J. Biochem. 151(3), 299-316 (2012).

4. Zimmerman, M., Yurewicz, E., and Patel, G. A new fluorogenic substrate for chymotrypsin. Anal. Biochem. 70(1), 258-262 (1976).